4-Amino-1-benzylpyrrolidin-2-one
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves diastereoselective conjugate additions and one-pot synthesis methods. For instance, the asymmetric synthesis of 4-aminopyrrolidine carboxylic acids is achieved through a diastereoselective conjugate addition of lithium (S)-N-benzyl-N-[small alpha]-methylbenzylamide, yielding high diastereomeric and enantiomeric excesses . Additionally, a one-pot synthesis method is described for the side chain of the carbapenem antibiotic ertapenem, which involves a series of six reactions starting from N-(O,O-diisopropyl phosphoryl)-trans-4-hydroxy-L-proline .
Molecular Structure Analysis
The molecular structure of compounds similar to 4-Amino-1-benzylpyrrolidin-2-one is characterized by their crystalline forms and intermolecular interactions. For example, the molecular structure of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one is determined by X-ray crystallography, revealing extensive intermolecular hydrogen bonding and pi-pi stacking interactions .
Chemical Reactions Analysis
The chemical reactions involving related compounds demonstrate the reactivity of the pyrrolidine ring and its derivatives. Reactions with aromatic thiols and amines lead to the formation of various substituted products, indicating the versatility of these compounds in organic synthesis . The cleavage of pyrrolo[2,1-c][1,4]benzoxazine-1,2,4-triones with thiocarbonohydrazide results in substituted 4-amino-1,2,4-triazines, showcasing a sequence of nucleophilic transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to 4-Amino-1-benzylpyrrolidin-2-one are influenced by their molecular structure and the presence of functional groups. These properties are essential for understanding their behavior in biological systems and their potential as pharmaceutical agents. The papers provided do not directly discuss the physical and chemical properties of 4-Amino-1-benzylpyrrolidin-2-one, but the synthesis and structural analyses of similar compounds suggest that such properties could be inferred from these related studies .
Scientific Research Applications
Stereoselectivity in Chemical Reactions
4-Amino-1-benzylpyrrolidin-2-one is significant in studies on stereoselectivity in chemical reactions. For instance, its derivatives have been involved in unexpected stereoselective formations when reacted with certain benzaldehydes. This is crucial for understanding the role of intramolecular hydrogen bonds in stereoselectivity, a key aspect in the synthesis of bioactive molecules (Ferraz et al., 2007).
Synthesis of Bioactive Compounds
The compound plays a role in the synthesis of bioactive compounds, including the preparation of imidazolidin-4-ones and 4-arylpyrrolidin-2-ones. These are critical in the development of compounds like γ-aminobutyric acid (GABA) derivatives, which have applications in various biological activities (Koszelewski et al., 2009).
Development of Antimalarial Agents
4-Amino-1-benzylpyrrolidin-2-one derivatives have shown potential in the development of antimalarial agents. These derivatives can act as aspartic protease inhibitors, an approach used in identifying novel compounds for treating malaria (Meyers et al., 2019).
Antimicrobial and Antitumor Applications
Research into 4-Amino-1-benzylpyrrolidin-2-one derivatives also includes their potential in antimicrobial and antitumor applications. For instance, synthesis and evaluation of benzochromene derivatives, which have shown promise in colorectal cancer treatment, utilize these compounds (Ahagh et al., 2019).
Cancer Treatment
The compound is also instrumental in the development of novel antitumor agents. For example, its derivatives have been used in the synthesis of benzothiazoles, which demonstrate selective and potent antitumor properties. This includes studies on amino acid prodrugs to improve the bioavailability and therapeutic efficacy of these compounds (Bradshaw et al., 2002).
Safety And Hazards
properties
IUPAC Name |
4-amino-1-benzylpyrrolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c12-10-6-11(14)13(8-10)7-9-4-2-1-3-5-9/h1-5,10H,6-8,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBULGGJXBMLOKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90462613 | |
Record name | 4-amino-1-benzylpyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90462613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-1-benzylpyrrolidin-2-one | |
CAS RN |
368429-69-0 | |
Record name | 4-amino-1-benzylpyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90462613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.